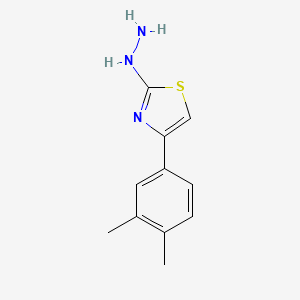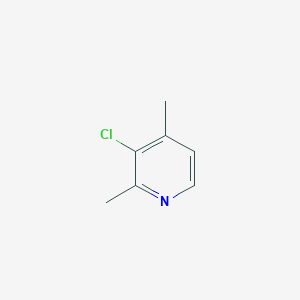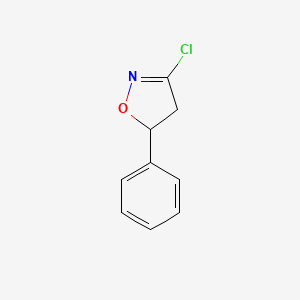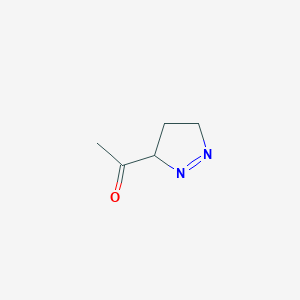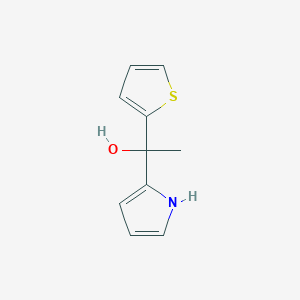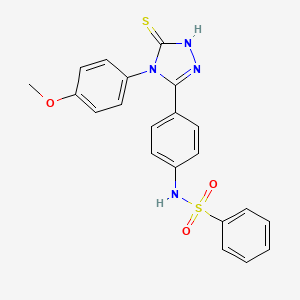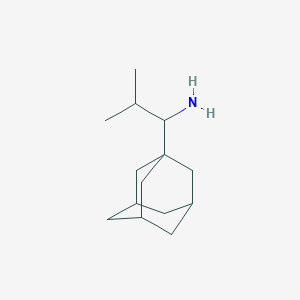
1-(Adamantan-1-yl)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Adamantan-1-yl)-2-methylpropan-1-amine is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity. The adamantane structure imparts unique physical and chemical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-yl)-2-methylpropan-1-amine typically involves the alkylation of adamantane derivatives. One common method is the reaction of 1-bromoadamantane with 2-methylpropan-1-amine in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Adamantan-1-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Various substituted adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Adamantan-1-yl)-2-methylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Investigated for its potential as a bioactive compound with antiviral and antibacterial properties.
Medicine: Explored for its use in drug development, particularly in the design of antiviral agents.
Wirkmechanismus
The mechanism of action of 1-(Adamantan-1-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets effectively. It may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amantadine: Another adamantane derivative used as an antiviral and antiparkinsonian agent.
Memantine: Used in the treatment of Alzheimer’s disease, known for its neuroprotective properties.
Rimantadine: Similar to amantadine, used as an antiviral agent.
Uniqueness
1-(Adamantan-1-yl)-2-methylpropan-1-amine is unique due to its specific structural features and the presence of the 2-methylpropan-1-amine group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H25N |
|---|---|
Molekulargewicht |
207.35 g/mol |
IUPAC-Name |
1-(1-adamantyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C14H25N/c1-9(2)13(15)14-6-10-3-11(7-14)5-12(4-10)8-14/h9-13H,3-8,15H2,1-2H3 |
InChI-Schlüssel |
QLSLZOAFWCKMLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C12CC3CC(C1)CC(C3)C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



